molecular formula C24H28N4O4 B11001173 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11001173
M. Wt: 436.5 g/mol
InChI Key: AEGIBINFXMUUCW-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a piperidine ring, a quinazolinone moiety, and a dimethoxybenzyl group, which contribute to its unique chemical and biological characteristics.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C24H28N4O4/c1-31-21-8-7-17(13-22(21)32-2)14-27-11-9-18(10-12-27)26-23(29)15-28-16-25-20-6-4-3-5-19(20)24(28)30/h3-8,13,16,18H,9-12,14-15H2,1-2H3,(H,26,29)

InChI Key

AEGIBINFXMUUCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

Chemical Reactions Analysis

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound belonging to the quinazoline derivatives class. Its structural complexity indicates potential pharmacological applications, particularly in medicinal chemistry and drug discovery. This article explores its biological activities, synthesis methods, and relevant research findings.

Structural Overview

The compound features:

  • A piperidine ring substituted with a 3,4-dimethoxybenzyl group .
  • An acetamide functional group linked to a quinazolinone moiety .

This unique combination may enhance its bioactivity compared to other similar compounds.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Compound Structure Biological Activity
2-(4-Oxoquinazolin-3(4H)-yl)acetamideStructureAntitumor activity
N-(piperidin-1-yl)-2-(5-substituted quinazolinones)StructureAntimicrobial properties
3-(dimethylamino)-2-(quinazolinone)StructureCNS activity

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Enzyme inhibition : The acetamide group may enhance binding affinity to enzymes involved in key metabolic pathways.
  • Receptor modulation : The piperidine ring may interact with neurotransmitter receptors, potentially influencing CNS activity.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Case Studies

A recent study evaluated the pharmacological profile of this compound in vitro and in vivo. The results suggested:

  • In vitro studies : Significant cytotoxic effects on cancer cell lines were observed.
  • In vivo studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the piperidine derivative.
  • Coupling with the quinazolinone moiety.
  • Final acetamide functionalization.

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